molecular formula C10H14BrNO B12440503 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol

1-(4-Bromophenyl)-3-(methylamino)propan-1-ol

Cat. No.: B12440503
M. Wt: 244.13 g/mol
InChI Key: VEHZIQGSFCXDJB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(methylamino)propan-1-ol is an organic compound characterized by the presence of a bromophenyl group, a methylamino group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(4-bromophenyl)-2-nitropropane. The final step involves the reduction of the nitro group to an amino group, followed by the addition of a methyl group to form this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromophenyl)-3-(methylamino)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2-nitropropane
  • 1-(4-Hydroxyphenyl)-3-(methylamino)propan-1-ol
  • 1-(Phenyl)-3-(methylamino)propan-1-ol

Comparison: 1-(4-Bromophenyl)-3-(methylamino)propan-1-ol is unique due to the presence of both a bromophenyl group and a methylamino group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(methylamino)propan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,10,12-13H,6-7H2,1H3

InChI Key

VEHZIQGSFCXDJB-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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